
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane (TMCPF) is an organic compound consisting of a cyclopentadiene ring with a trimethylsilyl substituent on one of the double bond carbons, and a fluoren-9-yl substituent on the other double bond carbon. It is a highly stable, non-polar compound, and has a wide range of applications in the scientific and industrial fields.
Mécanisme D'action
The mechanism of action of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is not fully understood. However, it is believed that it acts as a Lewis acid, forming a complex with a Lewis base such as an amine or alcohol. This complex then undergoes a nucleophilic substitution reaction, forming an intermediate that can then undergo a rearrangement reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane are not well understood. However, studies have shown that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This suggests that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane in laboratory experiments is its high stability. It is non-toxic, non-volatile, and non-reactive, making it ideal for use in a variety of laboratory experiments. However, 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is also relatively expensive, and its synthesis can be difficult to perform.
Orientations Futures
Future research into 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may focus on further exploring its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research may be conducted into its potential use as a ligand in transition metal catalysis and organometallic chemistry. Other potential areas of research include its use as a catalyst in the synthesis of polymers and polyurethanes, and its potential use as a fuel additive.
Méthodes De Synthèse
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Grignard reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenyl bromide and cyclopentadiene. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylaldehyde and trimethylsilylcyclopentadiene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylmethylmagnesium bromide and cyclopentadiene.
Applications De Recherche Scientifique
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has many applications in the scientific research field. It has been used as a ligand in transition metal catalysis, to form complexes with metals such as palladium, platinum, and nickel. It has also been used as a ligand in organometallic chemistry, to form complexes with metals such as cobalt and iron. 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has also been used in the synthesis of polymers, and as a catalyst in the synthesis of polyurethanes.
Propriétés
IUPAC Name |
[3-[2-(9H-fluoren-9-yl)propan-2-yl]cyclopenta-1,4-dien-1-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Si/c1-24(2,17-14-15-18(16-17)25(3,4)5)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-17,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAKCBNWYFLEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C=CC(=C1)[Si](C)(C)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

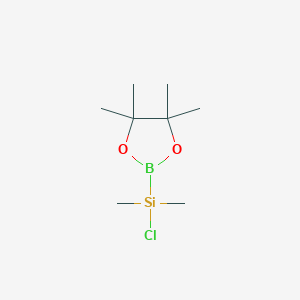
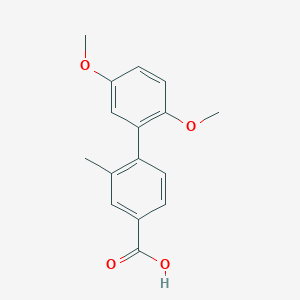

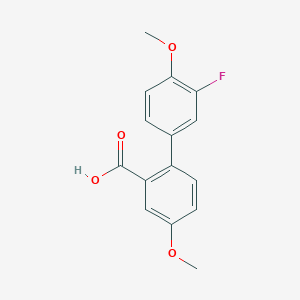


![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
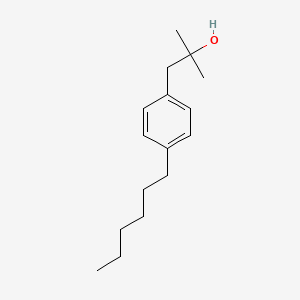
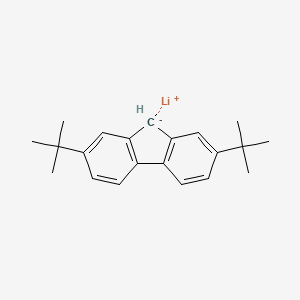
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
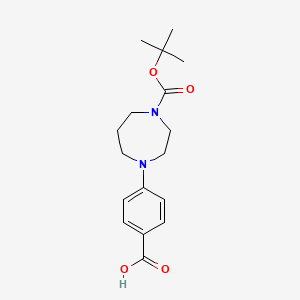
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)

